2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester
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Overview
Description
2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester is an organic compound characterized by the presence of a cyano group, a fluoro-substituted phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under mild conditions, resulting in the formation of the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acid.
Reduction: Formation of 2-Amino-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester involves its interaction with specific molecular targets. The cyano group and the fluoro-substituted phenyl ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
- 2-Cyano-3-(4-chloro-phenyl)-3-oxo-propionic acidethylester
- 2-Cyano-3-(4-bromo-phenyl)-3-oxo-propionic acidethylester
- 2-Cyano-3-(4-methyl-phenyl)-3-oxo-propionic acidethylester
Comparison: Compared to its analogs, 2-Cyano-3-(4-fluoro-phenyl)-3-oxo-propionic acidethylester is unique due to the presence of the fluoro group, which can significantly influence its reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-fluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)10(7-14)11(15)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMSKCLHVABCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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